molecular formula C8H15N3O7 B1681764 Streptozotocine CAS No. 18883-66-4

Streptozotocine

Numéro de catalogue: B1681764
Numéro CAS: 18883-66-4
Poids moléculaire: 265.22 g/mol
Clé InChI: ZSJLQEPLLKMAKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Streptozotocin, also known as streptozocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. Streptozotocin is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .

Applications De Recherche Scientifique

Streptozotocin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Streptozotocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is a naturally occurring alkylating antineoplastic agent . The primary targets of Streptozotocin are the DNA of cells, where it inhibits DNA synthesis .

Mode of Action

Streptozotocin is a glucosamine-nitrosourea compound . As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . Other mechanisms may also contribute to its toxicity . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself . Its activity appears to occur as a result of the formation of methylcarbonium ions, which alkylate or bind with many intracellular molecular structures including nucleic acids .

Biochemical Pathways

Streptozotocin functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA . Streptozotocin inhibits cell proliferation at a considerably lower level than that needed to inhibit precursor incorporation into DNA or to inhibit several of the enzymes involved in DNA synthesis .

Result of Action

The cytotoxic action of Streptozotocin is probably due to cross-linking of strands of DNA, resulting in inhibition of DNA synthesis . This results in cell death . Streptozotocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans and used in medical research to produce an animal model for hyperglycemia and Alzheimer’s in a large dose, as well as type 2 diabetes or type 1 diabetes with multiple low doses .

Action Environment

It is known that streptozotocin is a naturally occurring compound, produced by the soil bacterium streptomyces achromogenes . It exhibits a broad spectrum of antibacterial properties . The drug was discovered in a strain of the soil microbe Streptomyces achromogenes .

Safety and Hazards

Streptozotocin may cause cancer and is suspected of causing genetic defects . Prolonged or repeated exposure can damage bone marrow, blood, kidneys, or liver, and can affect the pancreas leading to diabetes . It is recommended to use personal protective equipment as required .

Orientations Futures

There is significant interest in researching brain insulin resistance as it has been hypothesized that it may play a role in the progression of Alzheimer’s . Also, there is interest in the use of pancreatic regeneration studies to understand the behavior of pancreatic beta cells .

Analyse Biochimique

Biochemical Properties

Streptozotocin functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . It interacts with DNA and inhibits its synthesis, leading to cell death . It also interacts with the glucokinase enzyme, reducing functionally essential cysteine residues .

Cellular Effects

Streptozotocin is cytotoxic to pancreatic β-cells and its effects can be seen within seventy two hours after administration depending on the dose administered . It causes cell death through mechanisms involving free radical generation during its metabolism . It also affects glucose-induced insulin secretion and glucose metabolism .

Molecular Mechanism

Streptozotocin is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .

Temporal Effects in Laboratory Settings

The effects of Streptozotocin on cells can be observed within a few hours of administration and can last for several weeks . The exact duration of its effects depends on the dosage and the specific cell type. It is known that Streptozotocin’s cytotoxic effects can be seen within seventy two hours after administration .

Dosage Effects in Animal Models

The effects of Streptozotocin vary with different dosages in animal models . A high dose can induce hyperglycemia and Alzheimer’s, while multiple low doses can induce type 2 diabetes or type 1 diabetes . The exact dosage effects can vary depending on the specific animal model and the health condition of the animals.

Metabolic Pathways

Streptozotocin is involved in several metabolic pathways. It primarily affects amino acid metabolism, followed by organic acids, sugars, and lipid metabolism . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Streptozotocin is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2 . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 . Once inside the cell, Streptozotocin can interact with various biomolecules and exert its effects .

Subcellular Localization

Given its mechanism of action, it is likely that Streptozotocin localizes to the nucleus where it interacts with DNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Streptozotocin is synthesized from the soil bacterium Streptomyces achromogenes. The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is then crystallized to obtain pure streptozotocin .

Industrial Production Methods: Industrial production of streptozotocin involves large-scale fermentation of Streptomyces achromogenes. The fermentation broth is processed to extract the compound, which is then purified through various chromatographic techniques. The final product is crystallized and formulated for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Streptozotocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Comparison:

Streptozotocin’s unique properties, such as its selective toxicity to beta cells and its ability to induce diabetes, make it a valuable tool in both medical research and clinical applications.

Propriétés

{ "Design of the Synthesis Pathway": "Streptozotocin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Glucose", "Nitrosourea", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "The first step involves the reaction of glucose with nitrosourea in the presence of hydrochloric acid to form 2-deoxy-2-(3-methyl-3-nitrosoureido)-D-glucopyranose.", "In the second step, the above product is treated with sodium hydroxide to form 2-deoxy-2-(3-methyl-3-nitrosoureido)-D-fructose.", "The third step involves the reaction of the above product with ethanol to form 2-deoxy-2-(3-methyl-3-nitrosoureido)-D-erythro-pentofuranose.", "In the final step, the above product is treated with water to form Streptozotocin." ] }

Numéro CAS

18883-66-4

Formule moléculaire

C8H15N3O7

Poids moléculaire

265.22 g/mol

Nom IUPAC

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

Clé InChI

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

SMILES isomérique

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

SMILES canonique

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Apparence

Solid powder

Color/Form

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL
PALE-YELLOW CRYSTALS
Ivory-colored crystalline powde

melting_point

239 °F (Decomposes) (NTP, 1992)

66395-18-4
18883-66-4

Description physique

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic.
Ivory-colored or pale yellow solid;  [HSDB] Light yellow crystalline solid;  [MSDSonline]

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C.
When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture;  when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

Solubilité

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

U9889;  U-9889;  U 9889;  NCI-C03167;  NSC-85998;  AI3-50821;  NRRL 2697;  STZ;  SZC;  SZN;  streptozotocin. US brand name: Zanosar.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptozotocin
Reactant of Route 2
Streptozotocin
Reactant of Route 3
Streptozotocin
Reactant of Route 4
Streptozotocin
Reactant of Route 5
Streptozotocin
Reactant of Route 6
Streptozotocin
Customer
Q & A

Q1: How does Streptozotocin exert its effects on pancreatic beta-cells?

A1: Streptozotocin (STZ) enters pancreatic beta-cells primarily through the glucose transporter protein GLUT2 due to its structural similarity to glucose []. Once inside, STZ exerts its cytotoxic effects through multiple mechanisms. One key mechanism involves alkylation of DNA, leading to DNA damage [, ]. STZ also contributes to oxidative stress within beta-cells by stimulating the production of reactive oxygen species (ROS) like superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , ]. These ROS further damage cellular components, including DNA. Additionally, STZ can release nitric oxide, which inhibits aconitase activity, an enzyme crucial for cellular metabolism, and also contributes to DNA damage [].

Q2: What are the downstream consequences of STZ's action on beta-cells?

A2: The damage inflicted upon beta-cells by STZ, particularly to DNA, ultimately leads to their destruction [, ]. This destruction severely impairs the pancreas's ability to produce insulin, a hormone essential for regulating blood glucose levels [, , ]. As a result, animals treated with STZ develop hyperglycemia, a hallmark of diabetes, mimicking the conditions observed in human diabetes [, , , , , , , ].

Q3: Can the damaging effects of STZ on beta-cells be prevented?

A3: Research suggests that administering nicotinamide, a form of vitamin B3, can offer protection against the beta-cell toxicity of STZ [, , , ]. Nicotinamide is thought to act by preventing the depletion of NAD+, a crucial coenzyme involved in various cellular processes, including DNA repair. By maintaining NAD+ levels, nicotinamide helps to mitigate the oxidative stress and DNA damage induced by STZ, thereby preserving beta-cell function [, ].

Q4: Does STZ have any direct effects on tissues other than the pancreas?

A4: While primarily known for its pancreatic effects, some studies indicate that STZ might influence other tissues, particularly under specific experimental conditions. For instance, one study observed that STZ administration, even without inducing hyperglycemia, did not lead to nerve conduction slowing or thermal hypoalgesia in mice []. This finding suggests that STZ might not directly induce neurotoxicity in this context.

Q5: What is the chemical structure of Streptozotocin?

A5: Streptozotocin (STZ) is a glucosamine-nitrosourea compound. Its chemical structure features a nitrosourea group attached to a glucosamine molecule. This unique structure is crucial for its mechanism of action, specifically its ability to enter beta-cells via glucose transporters and induce DNA alkylation.

Q6: What is the molecular formula and weight of Streptozotocin?

A6: Streptozotocin has a molecular formula of C8H15N3O7 and a molecular weight of 265.221 g/mol [].

Q7: What is the stability profile of STZ?

A7: STZ is known to have a relatively short half-life, ranging from 5 to 15 minutes []. This short half-life necessitates careful handling and preparation of STZ solutions for research purposes.

Q8: How is STZ used to create animal models of diabetes?

A8: STZ is commonly used to induce diabetes in laboratory animals like rats and mice [, , , , , , , , ]. This is typically achieved through a single intraperitoneal injection of STZ dissolved in a citrate buffer [, , , , ]. The dosage of STZ used can vary depending on the desired severity of diabetes and the specific animal species. Following STZ administration, researchers monitor blood glucose levels to confirm the induction of hyperglycemia, indicating the development of a diabetic state.

Q9: What types of diabetes models can be created using STZ?

A9: STZ is versatile in generating different diabetes models. These include:

  • Type 1 Diabetes Model: A single high dose of STZ leads to severe beta-cell destruction, closely mimicking type 1 diabetes, characterized by an absolute insulin deficiency [, ].
  • Type 2 Diabetes Model: A lower dose of STZ, sometimes combined with a high-fat diet or a pretreatment with nicotinamide, can induce a milder form of diabetes that resembles type 2 diabetes [, , ]. This model is characterized by insulin resistance and relative insulin deficiency.

Q10: Beyond hyperglycemia, what other diabetic complications are observed in STZ-induced models?

A10: STZ-induced diabetic models exhibit various complications observed in human diabetes, including:

  • Diabetic Neuropathy: STZ-diabetic animals often develop nerve damage, particularly in the peripheral nervous system [, ]. This damage manifests as sensory and motor impairments.
  • Diabetic Retinopathy: STZ can lead to retinal damage, including vascular abnormalities and retinal ganglion cell loss, resembling diabetic retinopathy [, ].
  • Diabetic Nephropathy: STZ-induced diabetes can cause kidney damage, characterized by proteinuria and impaired renal function [].
  • Cataracts: STZ administration has been linked to cataract formation in animal models, a common complication associated with diabetes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.